2-(4-Bromo-2-ethylphenyl)ethanol
Description
2-(4-Bromo-2-ethylphenyl)ethanol is a brominated aromatic alcohol with the molecular formula C₉H₁₁BrO and a molecular weight of 215.09 g/mol . The compound features a benzene ring substituted with a bromine atom at the para position, an ethyl group at the ortho position, and an ethanol group at the adjacent position. This structure confers unique physicochemical properties, including polarity from the hydroxyl group and lipophilicity from the bromine and ethyl substituents.
Properties
Molecular Formula |
C10H13BrO |
|---|---|
Molecular Weight |
229.11 g/mol |
IUPAC Name |
2-(4-bromo-2-ethylphenyl)ethanol |
InChI |
InChI=1S/C10H13BrO/c1-2-8-7-10(11)4-3-9(8)5-6-12/h3-4,7,12H,2,5-6H2,1H3 |
InChI Key |
WOOPCNKUNQAGEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between 2-(4-Bromo-2-ethylphenyl)ethanol and related compounds:
Functional Group Impact on Properties
- Ethanol vs.
- Ethyl vs. Methyl Groups: The ethyl substituent in this compound increases steric hindrance compared to non-ethyl analogs like 2-(4-bromophenyl)ethanol, which may influence reaction kinetics in synthetic pathways .
- Bromine Position : Bromine at the para position (common across analogs) stabilizes the aromatic ring via electron-withdrawing effects, directing electrophilic substitution to specific positions .
Case Studies on Analogous Compounds
- Pyrazole Synthesis: 1-(4-Bromo-2-ethylphenyl)-3,4-dicarbomethoxypyrazole (derived from 3-(4-Bromo-2-ethylphenyl)sydnone) demonstrates the role of bromo-ethylphenyl groups in forming stable heterocycles, with a melting point of 107–108°C .
- Mass Spectrometry: Derivatives like 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) have been characterized via O-TMS derivatization, highlighting methodologies applicable to the target compound .
Industrial and Pharmaceutical Potential
- Supplier Availability : Derivatives such as N-(4-Bromo-2-ethylphenyl)formamide are commercially available, indicating industrial demand for bromo-ethylphenyl intermediates .
- Drug Development : The logP value of N-(4-Bromo-2-ethylphenyl)-2-(thiophen-2-yl)acetamide (3.66 ) suggests favorable membrane permeability, a critical factor in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
